molecular formula C7H9BO4S B13454838 [5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid

[5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid

Cat. No.: B13454838
M. Wt: 200.02 g/mol
InChI Key: LYEFMJOUYFSAQA-UHFFFAOYSA-N
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Description

[5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a thiophene ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatility and reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid typically involves the reaction of a thiophene derivative with a boron-containing reagent. One common method is the borylation of a thiophene precursor using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Properties

Molecular Formula

C7H9BO4S

Molecular Weight

200.02 g/mol

IUPAC Name

(5-methoxycarbonyl-2-methylthiophen-3-yl)boronic acid

InChI

InChI=1S/C7H9BO4S/c1-4-5(8(10)11)3-6(13-4)7(9)12-2/h3,10-11H,1-2H3

InChI Key

LYEFMJOUYFSAQA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(SC(=C1)C(=O)OC)C)(O)O

Origin of Product

United States

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